- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
كاس عدد:97231-91-9
وسط:C11H25NOSi
ميغاواط:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26
4-(tert-Butyldimethylsilyloxy)piperidine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- نواة داخلي: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- مفتاح Inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- ابتسامات: O([Si](C(C)(C)C)(C)C)C1CCNCC1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 3
4-(tert-Butyldimethylsilyloxy)piperidine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
| abcr | AB402757-1 g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1093.80 | 2023-04-25 | |
| TRC | T206035-10mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206035-50mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T206035-100mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A129008524-1g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$683.28 | 2023-08-31 | |
| Alichem | A129008524-5g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 5g |
$2030.13 | 2023-08-31 | |
| Enamine | EN300-250683-0.05g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.05g |
$146.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.1g |
$217.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.25g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.25g |
$310.0 | 2024-06-19 |
4-(tert-Butyldimethylsilyloxy)piperidine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
المراجع
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
المراجع
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
المراجع
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
المراجع
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
المراجع
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
المراجع
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
المراجع
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
المراجع
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
المراجع
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
المراجع
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
المراجع
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
المراجع
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
المراجع
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
المراجع
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
المراجع
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
المراجع
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine الوثائق ذات الصلة
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) منتجات ذات صلة
- 825644-19-7(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5S)-rel-)
- 497181-42-7(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S,5S)-)
- 146667-82-5(Piperidine,3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-)
- 207113-36-8((S)-3-(tert-butyldimethylsilyloxy)pyrrolidine)
- 925700-81-8(1-Nonanamine, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methyl-)
- 497181-38-1(4-Piperidinol, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5R)-)
- 159330-31-1((R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine)
- 204580-41-6(4-{(tert-Butyldimethylsilyl)oxymethyl}piperidine)
- 519189-07-2(Piperidine, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R,5R)-)
- 204580-44-9(4-piperidineethanol tbs)
الموردين الموصى بهم
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Bent Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة